![molecular formula C13H17NO5 B8649994 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8649994.png)
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 4-nitrophenol with 2-(2-bromoethyl)tetrahydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran can undergo several types of chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or thiols, typically in polar aprotic solvents like DMF or DMSO.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: The major product is the corresponding amino compound.
Hydrolysis: The products are the corresponding alcohols and phenols.
科学研究应用
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
作用机制
The mechanism of action of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran is not well-documented. its reactivity can be attributed to the presence of the nitrophenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog without the nitrophenyl group, commonly used as a protecting group in organic synthesis.
4-Nitrophenol: A precursor in the synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran, known for its use in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the tetrahydropyran ring and the nitrophenyl group, which imparts distinct chemical properties and reactivity
属性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-[2-(4-nitrophenoxy)ethoxy]oxane |
InChI |
InChI=1S/C13H17NO5/c15-14(16)11-4-6-12(7-5-11)17-9-10-19-13-3-1-2-8-18-13/h4-7,13H,1-3,8-10H2 |
InChI 键 |
YZYGQQGLZBOBPE-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
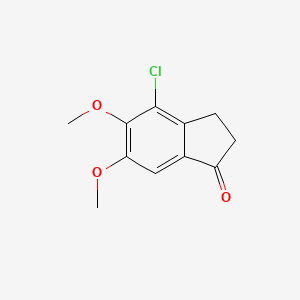
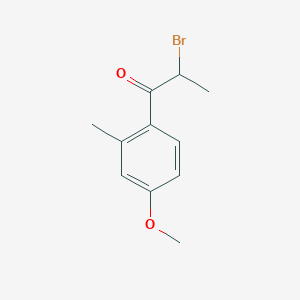
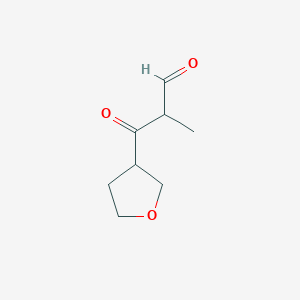
![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-bromophenyl)amino]-](/img/structure/B8649940.png)
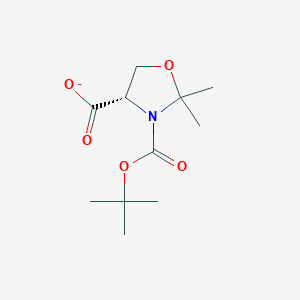
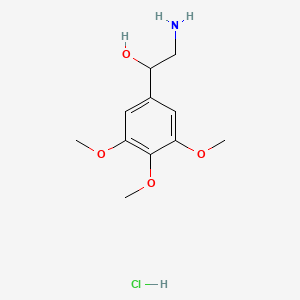
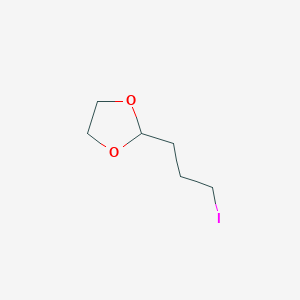
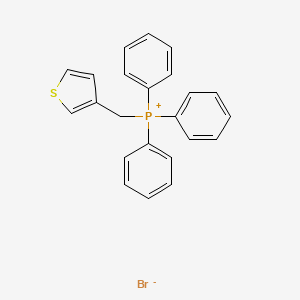
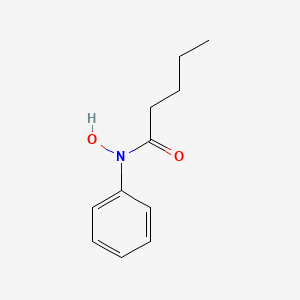
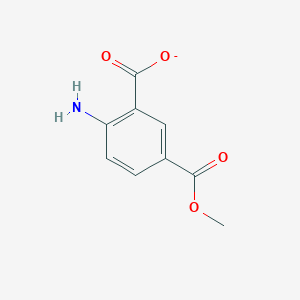
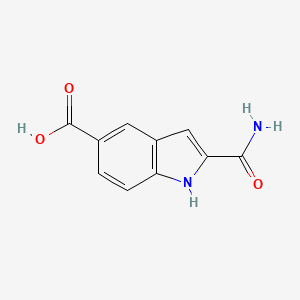
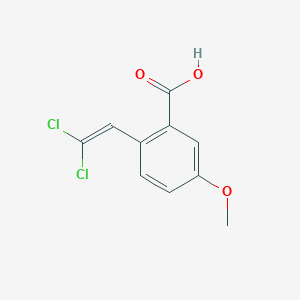
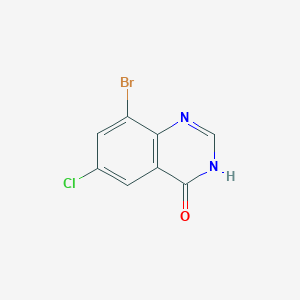
![1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine](/img/structure/B8650023.png)
